

An In-depth Technical Guide to 2,4-Dibromoaniline: Physical and Chemical Properties

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Compound of Interest

Compound Name: 2,4-Dibromoaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,4-Dibromoaniline**, a key intermediate in the synthesis of various organic compounds. The information is presented to support research, development, and safety assessments involving this compound.

General Information

2,4-Dibromoaniline is a halogenated aromatic amine consisting of an aniline ring substituted with two bromine atoms at the 2 and 4 positions.^{[1][2]} It appears as a white to light yellow or beige crystalline solid or powder with a faint odor.^{[1][2]} This compound is a crucial building block in the production of dyes, agrochemicals, pharmaceuticals, and flame retardants.^{[1][3]}

Physical Properties

The physical properties of **2,4-Dibromoaniline** are summarized in the table below, providing a clear reference for experimental and process design.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ Br ₂ N	[4][5][6]
Molecular Weight	250.92 g/mol	[2][4][5]
Appearance	White to light yellow/brown/grey crystalline powder or crystals	[1][2][6]
Melting Point	76.5-82.5 °C	[5][6]
Boiling Point	264.8 ± 20.0 °C at 760 mmHg; 156 °C at 24 mmHg	[5][7]
Density	2.0 ± 0.1 g/cm ³ to 2.26 g/cm ³	[5][7]
pKa	1.83 ± 0.10	[1]
Flash Point	114.0 ± 21.8 °C	[5]
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C	[5][7]
LogP	3.26	[5]

Solubility: **2,4-Dibromoaniline** is sparingly soluble in water.[1] It is soluble in ether and aqueous hydrochloric acid.[8] The basicity of the amino group allows it to react with strong acids like HCl to form a more soluble hydrochloride salt.[8]

Chemical Properties and Reactivity

Structure and Reactivity: The chemical behavior of **2,4-Dibromoaniline** is dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atoms. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[9][10] Since the para position and one ortho position are already occupied by bromine atoms, the remaining ortho position (position 6) is highly activated for further electrophilic substitution.

Key Reactions:

- **Further Bromination:** Reaction with excess bromine water can lead to the formation of 2,4,6-tribromoaniline.[9][10]
- **Cross-Coupling Reactions:** It serves as a substrate in palladium-catalyzed ortho-selective cross-coupling reactions with Grignard reagents, enabling the synthesis of more complex organic molecules.[2]
- **Synthesis of Heterocycles:** It is a starting material for synthesizing substituted 2-mercaptobenzimidazoles.
- **Diazotization:** The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

Stability: **2,4-Dibromoaniline** is stable at room temperature in closed containers under normal storage and handling conditions.[1] It should be stored below +30°C.[1][3]

Spectral Data

Spectrum Type	Data Highlights	Source(s)
¹ H NMR	¹ H NMR data is available, showing characteristic peaks for the aromatic protons. In CDCl ₃ , signals are observed at approximately δ = 7.53 (d), 7.19 (dd), and 6.64 (d) ppm.	[11][12]
¹³ C NMR	¹³ C NMR data is available. In CDCl ₃ , signals are observed at approximately δ = 143.3, 134.6, 131.2, 116.8, 109.7, and 109.6 ppm.	[7][11]
IR	IR spectra are available, showing characteristic absorption bands for N-H and C-Br bonds.	[7][13]
Mass Spectrometry	The mass spectrum shows a molecular ion peak corresponding to its molecular weight.	[7][14][15]

Experimental Protocols

Synthesis of **2,4-Dibromoaniline** via Bromination of an Aniline Derivative:

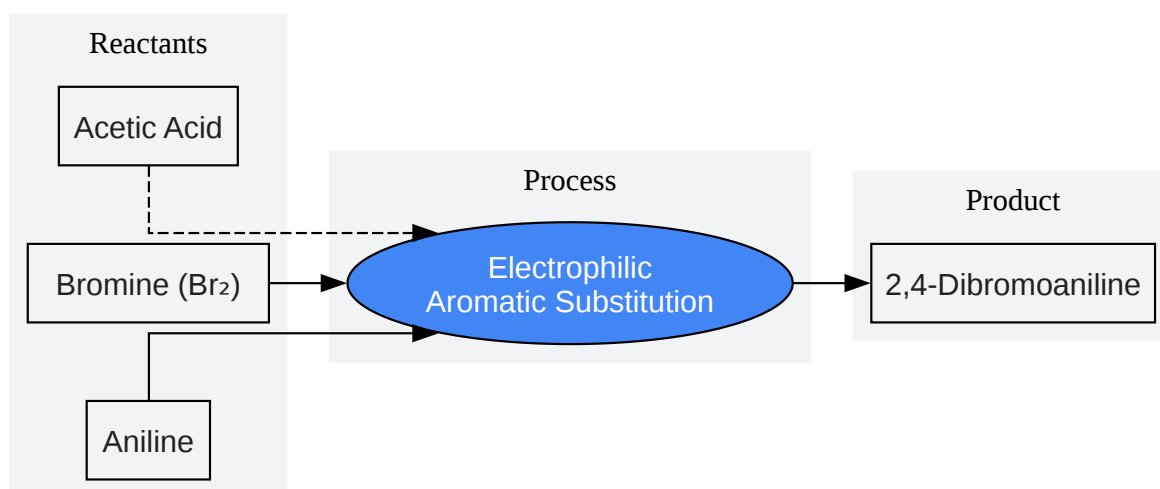
A common method for synthesizing **2,4-dibromoaniline** involves the electrophilic bromination of an appropriate aniline precursor.[1] A highly practical procedure utilizes copper-catalyzed oxidative bromination.[11]

- Materials: Aniline precursor (e.g., 2-bromoaniline or 4-bromoaniline), Sodium Bromide (NaBr), Sodium Persulfate (Na₂S₂O₈), Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Acetonitrile (CH₃CN), Water.[11]
- Procedure (General Example):

- The aniline precursor is added to a suspension of a catalytic amount of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in a mixture of acetonitrile and water at room temperature.[\[11\]](#)
- The mixture is stirred for a short period.[\[11\]](#)
- Sodium bromide and sodium persulfate are then added in portions while cooling the reaction mixture.[\[11\]](#)
- After the addition is complete, the reaction is stirred for several hours at controlled temperatures (e.g., 7 °C then 25 °C).[\[11\]](#)
- The reaction is quenched by adding sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).[\[11\]](#)
- The pH is adjusted to ~9 using an aqueous base (e.g., 10% NaOH).[\[11\]](#)
- The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic phase is collected for further analysis and purification.[\[11\]](#)

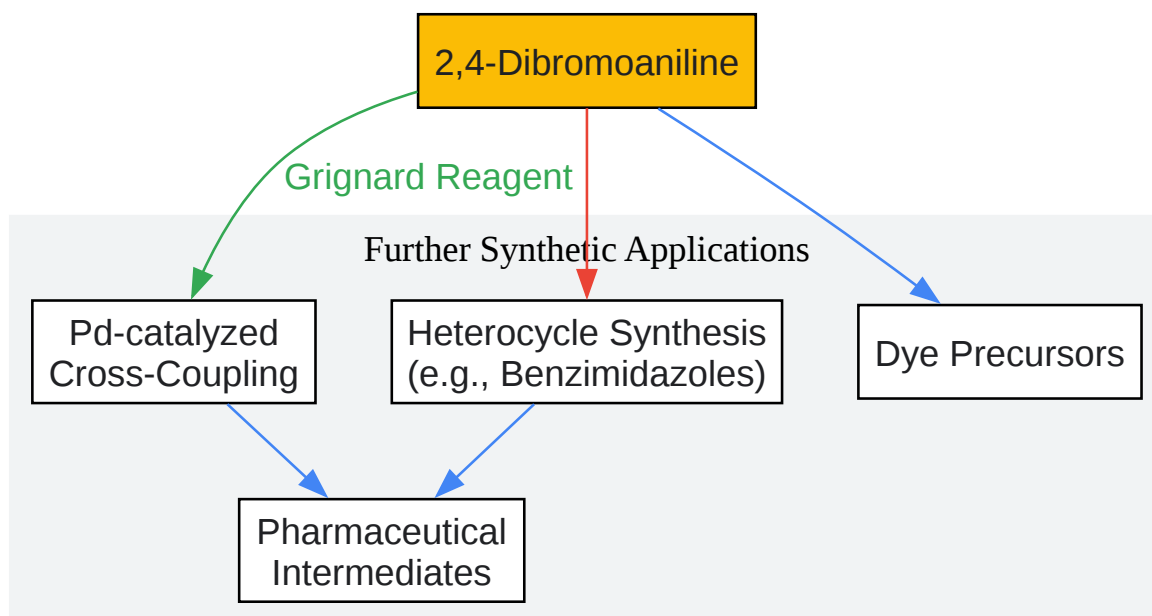
Purification: The crude product can be purified by crystallization from aqueous ethanol.[\[3\]](#)

Visualizations



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Caption: Synthesis workflow for **2,4-Dibromoaniline** from Aniline.



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Caption: Reactivity pathways of **2,4-Dibromoaniline**.

Safety and Handling

2,4-Dibromoaniline is considered hazardous and requires careful handling.

Hazard Identification:

- Acute Toxicity: Toxic if swallowed and may be harmful if inhaled or in contact with skin.[\[4\]](#)[\[16\]](#)[\[17\]](#)
- Irritation: Causes skin irritation and serious eye irritation.[\[4\]](#)[\[16\]](#)[\[17\]](#) May cause respiratory irritation.[\[4\]](#)[\[17\]](#)
- Organ Toxicity: May cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure.[\[16\]](#)[\[17\]](#)

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][16]
- Handling: Use only in a well-ventilated area or outdoors.[16][17] Do not breathe dust.[16] Wash hands and any exposed skin thoroughly after handling.[16]
- Storage: Store in a well-ventilated, dry, and cool place in a tightly closed container.[1][17] Store locked up.[16]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[16][17]

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